4-(Pentafluorosulfur)phenylacetonitrile 4-(Pentafluorosulfur)phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1240257-04-8
VCID: VC2708125
InChI: InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2
SMILES: C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F
Molecular Formula: C8H6F5NS
Molecular Weight: 243.2 g/mol

4-(Pentafluorosulfur)phenylacetonitrile

CAS No.: 1240257-04-8

Cat. No.: VC2708125

Molecular Formula: C8H6F5NS

Molecular Weight: 243.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Pentafluorosulfur)phenylacetonitrile - 1240257-04-8

Specification

CAS No. 1240257-04-8
Molecular Formula C8H6F5NS
Molecular Weight 243.2 g/mol
IUPAC Name 2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Standard InChI InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2
Standard InChI Key APQCOBQUUKSALE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F
Canonical SMILES C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F

Introduction

Fundamental Characteristics

Chemical Identity and Structure

4-(Pentafluorosulfur)phenylacetonitrile is an organic nitrile compound with the molecular formula C₈H₆F₅NS. The structure features a benzene ring with a pentafluorosulfur (SF₅) group at the para position and an acetonitrile (CH₂CN) moiety. This compound represents an interesting class of organofluorine compounds, specifically those containing the SF₅ group, which has gained attention in various fields of chemistry research. According to the IUPAC nomenclature, the compound is formally named 2-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]acetonitrile, though it is also known by several synonyms including 4-pentafluorosulfur phenylacetonitrile and 4-pentafluorothio phenylacetonitrile .

The structure can be represented using various chemical notations. Its SMILES notation is C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F, while its InChI representation is InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2 . The pentafluorosulfur group consists of a central sulfur atom bonded to five fluorine atoms in a square pyramidal arrangement, while the acetonitrile moiety provides a nitrile functional group connected to the benzene ring via a methylene bridge. This structural arrangement contributes to the compound's distinctive chemical behavior and potential applications.

Synthesis and Availability

Synthetic Approaches

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 4-(Pentafluorosulfur)phenylacetonitrile. One closely related analogue is 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile (CAS 1240257-27-5), which differs by the presence of a methoxy group at the 2-position and repositioning of the SF₅ group from the 4-position to the 5-position . This related compound has a slightly higher molecular weight of 273.22 g/mol due to the additional methoxy group.

Property4-(Pentafluorosulfur)phenylacetonitrile2-Methoxy-5-(pentafluorosulfur)phenylacetonitrilePhenylacetonitrile
CAS Number1240257-04-81240257-27-5140-29-4
Molecular FormulaC₈H₆F₅NSC₉H₈F₅NOC₈H₇N
Molecular Weight (g/mol)243.20273.22117.15
Structural FeaturesSF₅ at para positionMethoxy at ortho, SF₅ at meta positionUnsubstituted phenyl
PubChem CID66523460665236197505

Future Research Directions

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